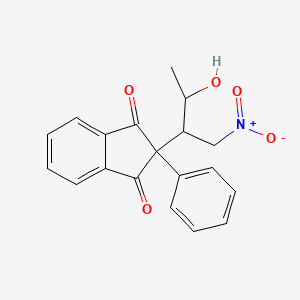
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group, a hydroxy group, and an indene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the intermediate compound using nitric acid or a nitrating mixture.
Addition of the Hydroxy Group: Hydroxylation of the nitro intermediate using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Butan-2-yl Side Chain: This step involves the alkylation of the intermediate compound with a suitable butan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydroxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The indene-dione core can interact with hydrophobic pockets in proteins, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the nitro and hydroxy groups, resulting in different chemical properties and reactivity.
2-(3-Amino-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione: Contains an amino group instead of a hydroxy group, leading to different biological activity.
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-methyl-1H-indene-1,3(2H)-dione: Contains a methyl group instead of a phenyl group, affecting its chemical and physical properties.
Uniqueness
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to the presence of both a nitro group and a hydroxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the indene-dione core makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66950-16-1 |
|---|---|
Molekularformel |
C19H17NO5 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-(3-hydroxy-1-nitrobutan-2-yl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H17NO5/c1-12(21)16(11-20(24)25)19(13-7-3-2-4-8-13)17(22)14-9-5-6-10-15(14)18(19)23/h2-10,12,16,21H,11H2,1H3 |
InChI-Schlüssel |
UUDNCWSBXNXPFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C[N+](=O)[O-])C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
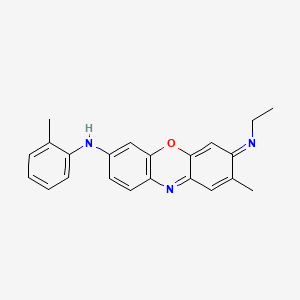

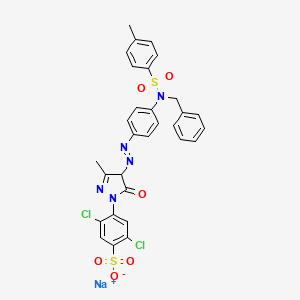
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
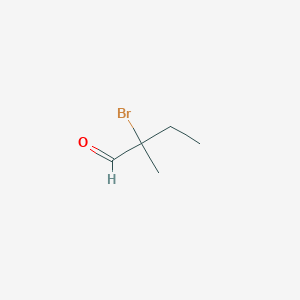
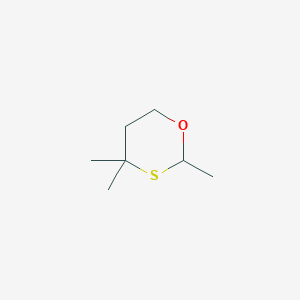
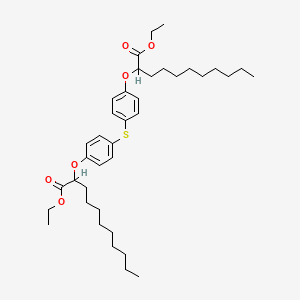

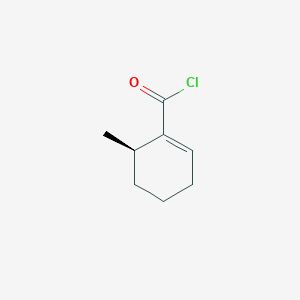
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
